4-ethyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
4-ethyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core substituted with ethyl, methyl, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Substitution Reactions: The benzoxazole core is then subjected to electrophilic aromatic substitution to introduce the methyl group at the 5-position.
Coupling Reactions: The substituted benzoxazole is coupled with 2-methyl-5-bromoaniline using a palladium-catalyzed cross-coupling reaction to form the intermediate.
Amidation: The final step involves the amidation of the intermediate with 4-ethylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-ethyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The benzamide core is known for its activity in various biological systems, and the presence of the benzoxazole moiety may enhance its binding affinity to specific biological targets. Research includes its use as a potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its chemical stability and functional groups make it suitable for incorporation into materials with specific properties such as enhanced durability, thermal stability, and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The benzamide moiety can act as a ligand, binding to active sites of enzymes or receptors, thereby modulating their activity. The benzoxazole group may enhance the compound’s ability to cross biological membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Unique due to its specific substitution pattern and combination of functional groups.
N-(2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl)benzamide: Lacks the ethyl group, which may affect its chemical properties and biological activity.
4-ethyl-N-(2-methylphenyl)benzamide:
Uniqueness
The uniqueness of this compound lies in its combination of the benzamide and benzoxazole moieties, along with specific methyl and ethyl substitutions. This unique structure imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H22N2O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-ethyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H22N2O2/c1-4-17-7-10-18(11-8-17)23(27)25-20-14-19(9-6-16(20)3)24-26-21-13-15(2)5-12-22(21)28-24/h5-14H,4H2,1-3H3,(H,25,27) |
InChI Key |
UNRMFGQJCLLPHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)C |
Origin of Product |
United States |
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